molecular formula C16H15NS B11460444 2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine

2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine

Cat. No.: B11460444
M. Wt: 253.4 g/mol
InChI Key: NBLDTXJXLJDBHS-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

2,3,6-trimethyl-4-phenylthieno[2,3-b]pyridine

InChI

InChI=1S/C16H15NS/c1-10-9-14(13-7-5-4-6-8-13)15-11(2)12(3)18-16(15)17-10/h4-9H,1-3H3

InChI Key

NBLDTXJXLJDBHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C)C)C3=CC=CC=C3

Origin of Product

United States

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